molecular formula C17H14N2O2 B14367596 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid CAS No. 90145-36-1

1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14367596
CAS No.: 90145-36-1
M. Wt: 278.30 g/mol
InChI Key: DQWJJMCFBKQSGZ-UHFFFAOYSA-N
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Description

1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrazole with acetone to form 1-Methyl-1H-pyrazole. This intermediate is then reacted with chlorinated alkyl carboxylic acids under controlled conditions to yield the desired product . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives such as:

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid

These compounds share similar core structures but differ in their substituents, which can significantly influence their chemical properties and applications .

Properties

CAS No.

90145-36-1

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-methyl-4,5-diphenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C17H14N2O2/c1-19-16(17(20)21)14(12-8-4-2-5-9-12)15(18-19)13-10-6-3-7-11-13/h2-11H,1H3,(H,20,21)

InChI Key

DQWJJMCFBKQSGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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